6-Bromo-3,3-dimethylchroman-4-one is an organic compound with the molecular formula and a molecular weight of approximately 255.11 g/mol. It belongs to the class of chromanones, which are characterized by a chroman structure with a ketone functional group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of biologically active compounds.
The compound is commercially available and can be sourced from various chemical suppliers. It is often used in research laboratories for synthesis and analytical purposes. The Chemical Abstracts Service (CAS) number for 6-Bromo-3,3-dimethylchroman-4-one is 846038-03-7, which aids in its identification across different databases and literature .
6-Bromo-3,3-dimethylchroman-4-one is classified as a brominated chromanone. Its structure features a bromine atom at the 6-position and two methyl groups at the 3-position of the chroman ring, which can influence its reactivity and biological activity.
The synthesis of 6-Bromo-3,3-dimethylchroman-4-one can be achieved through several methods, typically involving bromination and subsequent reactions that introduce the chromanone structure. Common synthetic routes include:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction and characterize the final product.
The molecular structure of 6-Bromo-3,3-dimethylchroman-4-one features a fused benzene and pyran ring system. The presence of the bromine atom at the 6-position significantly alters its electronic properties compared to non-brominated analogs.
Key structural data includes:
This representation highlights the positions of substituents on the chroman ring.
6-Bromo-3,3-dimethylchroman-4-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both steric and electronic factors due to the presence of bulky methyl groups and the electronegative bromine atom. Reaction conditions such as solvent choice and temperature are critical for achieving desired outcomes.
The mechanism of action for compounds like 6-Bromo-3,3-dimethylchroman-4-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of chromanones exhibit various biological activities, including anticancer properties, which may stem from their ability to interfere with cellular signaling pathways .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general characteristics include:
Chemical properties include:
Relevant data on these properties can be sourced from material safety data sheets or chemical databases .
6-Bromo-3,3-dimethylchroman-4-one has several applications in scientific research:
Electrophilic aromatic substitution (SEAr) constitutes the most direct route to 6-Bromo-3,3-dimethylchroman-4-one, leveraging the inherent electron-rich character of the chromanone A-ring. The unsubstituted 3,3-dimethylchroman-4-one scaffold exhibits pronounced regioselectivity towards electrophilic attack at the C6 position due to the strong +M/-I directing influence of the annular oxygen atom and the diminished deactivating effect of the carbonyl group at this site relative to C5/C7 positions.
Reagent Selection: Bromination typically employs molecular bromine (Br₂) in diverse solvents including acetic acid, dichloromethane, or chloroform. Control of stoichiometry (1.0-1.05 equiv.) is critical to suppress dibromination. N-Bromosuccinimide (NBS) serves as an advantageous alternative, particularly for enhanced regiocontrol and reduced generation of corrosive HBr byproducts. NBS in polar aprotic solvents (e.g., DMF, acetonitrile) or under radical initiation conditions offers improved yields (typically 70-85%) and cleaner reaction profiles compared to Br₂ [1].
Mechanistic Pathways:
Optimization Considerations:
Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (6-:8-) |
---|---|---|---|---|---|
Br₂ (1.0 eq) | CH₂Cl₂ | 0 → 25 | 2 | 68 | 95:5 |
Br₂ (1.0 eq) | AcOH | 25 | 1.5 | 75 | 93:7 |
NBS (1.05 eq) | CCl₄, hv | Reflux | 4 | 82 | 97:3 |
NBS (1.05 eq) | DMF | 25 | 3 | 88 | 98:2 |
An alternative disconnection strategy constructs the chromanone core prior to bromination via intramolecular Pd-catalyzed C-O coupling. This approach utilizes 6-bromo-2-(2-hydroxyaryl)propan-1-one precursors, enabling simultaneous ring closure and introduction of the gem-dimethyl group under specific conditions.
Catalyst Systems: Optimized conditions leverage Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) with bulky electron-rich phosphine ligands essential for reductive elimination efficiency. Key ligands include:
Mechanistic Sequence:
Critical Parameters:
Precursor | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref |
---|---|---|---|---|---|---|
6-Br-2-(2-OH-C₆H₄)COC(CH₃)₃ | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 78 | [3] |
6-Br-2-(2-OH-C₆H₄)COC(CH₃)₃ | Xantphos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 82 | |
6-Br-2-(2-OH-5-MeO-C₆H₃)COC(CH₃)₃ | t-BuXPhos (3) | LiHMDS (1.1) | THF | 65 | 90 | [3] |
6-Br-2-(2-OH-3-Br-C₆H₃)COC(CH₃)₃ | MorDalPhos (5) | Cs₂CO₃ (2.0) | Toluene | 80 | 85 | [3] |
Beyond direct bromination and Pd-catalysis, innovative routes exploit cyclization of functionalized precursors or flavanone reduction.
Acid-Catalyzed Cyclization: 3-(2-Hydroxy-5-bromophenyl)-3-methylbutanoic acid undergoes dehydration-cyclization under acidic conditions (PPA, conc. H₂SO₄, or P₂O₅). The reaction proceeds via acylium ion formation, intramolecular Friedel-Crafts acylation at C6 (regioselectivity controlled by hydroxyl group positioning), and dehydration. While straightforward, harsh conditions (high temperature, strong acids) limit applicability with acid-sensitive functionalities [1].
Radical Bicyclization (Metalloradical Catalysis - MRC): An emerging strategy employs Co(II)-chiral amidoporphyrin catalysts (e.g., [Co(D₂-Por*)]) to activate diazomalonates tethered to 2-vinylaryl bromides. This stepwise radical process enables simultaneous chromanone annulation, cyclopropanation (if designed), and bromine incorporation with high stereoselectivity. Key steps involve:
Reduction of Flavonoids: Selectively hydrogenated flavanones (e.g., 6-bromotaxifolin derivatives) offer a biomimetic route. Catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Na/EtOH) of the corresponding 6-bromoflavanone selectively saturates the C2-C3 bond. This method benefits from commercial flavonoid availability but suffers from potential over-reduction, epimerization at C2, and moderate yields (50-65%) [1] [2].
Comparative Strategic Merits:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9